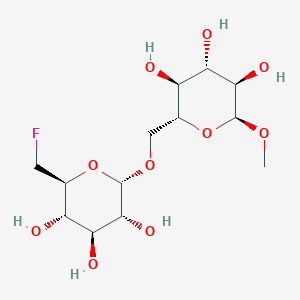

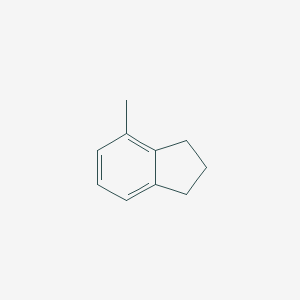

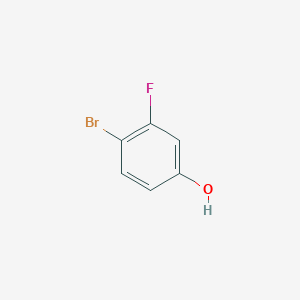

![molecular formula C6H4N2O B054111 5H-Pyrrolo[1,2-c]imidazol-5-one CAS No. 111573-52-5](/img/structure/B54111.png)

5H-Pyrrolo[1,2-c]imidazol-5-one

Overview

Description

5H-Pyrrolo[1,2-c]imidazol-5-one is a heterocyclic compound with a molecular formula of C6H4N2O . It is a five-membered ring structure that contains three carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the Marckwald reaction starting from readily available aminocarbonyl compounds . Another method involves the flash vacuum pyrolysis (FVP) of Meldrum’s acid precursors . The FVP of the appropriate propenoate precursor gives pyrrolo[1,2-c]imidazol-5-one .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule has an average mass of 106.125 Da and a monoisotopic mass of 106.053101 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo further reactions with various electrophilic reagents to yield previously unknown functionalized derivatives . The mechanism of the propenoate pyrolyses involves rate-determining E to Z isomerisation of the alkene followed by elimination of an alcohol and electrocyclisation to the fused ring products .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 292.6±19.0 °C at 760 mmHg, and a flash point of 130.8±21.5 °C . It has a molar refractivity of 32.1±0.5 cm3 and a molar volume of 87.2±7.0 cm3 .Scientific Research Applications

Antibacterial and Antifungal Activity : Novel derivatives of 5H-pyrrolo[1,2-c]imidazol-5-one have shown significant antibacterial and antifungal activity. For instance, certain compounds demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with some also showing high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, though with low in vivo toxicity in mice (Demchenko et al., 2021).

Synthetic Strategies : Efficient and facile protocols have been developed for preparing highly functionalized 1H-imidazoles and 5H-pyrrolo[1,2-c]imidazoles. These include methods like Michael addition-cyclization followed by Wittig reaction, offering high yields in synthesis (Adib et al., 2017).

Neonicotinoid Insecticides : Tetrahydroindeno[1',2':4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives, a variation of this compound, have been explored as novel neonicotinoid candidates, showing excellent insecticidal activity against pests like cowpea aphids and brown planthoppers (Chen et al., 2015).

Electrophilic Substitution Reactions : Studies on electrophilic substitution reactions in the pyrrolo[1,2-a]imidazole series have provided insights into the chemical behavior of these compounds. It was found that reactions like formylation and acetylation proceed at specific positions of the two-ring system (Druzhinina et al., 1972).

Cellular Uptake of Py–Im Polyamides : Research into Pyrrole–imidazole (Py–Im) polyamides, related to this compound, has shown that modifications can significantly enhance their cellular uptake and biological activity. This is crucial for their application as molecular probes or therapeutic agents (Meier et al., 2012).

Electroluminescent Devices : Bipolar phenanthroimidazole–diazacarbazole hybrids, incorporating this compound derivatives, have been used in highly efficient and low roll-off red, green, and blue electroluminescent devices (Wang et al., 2016).

Future Directions

The future directions for 5H-Pyrrolo[1,2-c]imidazol-5-one research could involve exploring its potential biological activities, given the known activities of similar imidazole derivatives . Additionally, the development of new synthetic routes and functionalization strategies could also be a focus of future research .

properties

IUPAC Name |

pyrrolo[1,2-c]imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c9-6-2-1-5-3-7-4-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVZKWXYYSAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C1=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549030 | |

| Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111573-52-5 | |

| Record name | 5H-Pyrrolo[1,2-c]imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

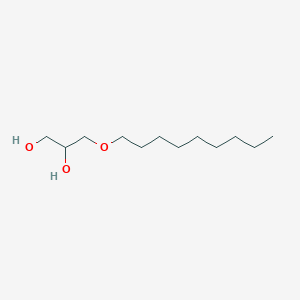

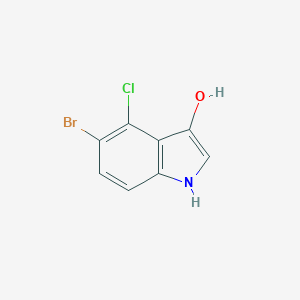

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

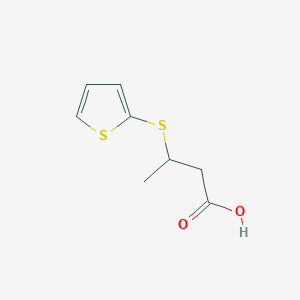

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)